1-Hexadecyl-3-methylimidazolium chloride

Vue d'ensemble

Description

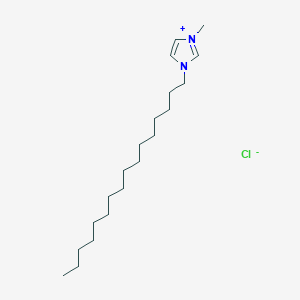

1-Hexadecyl-3-methylimidazolium chloride is an ionic liquid compound with the chemical formula C20H39ClN2. It is known for its unique properties, such as high thermal stability, low vapor pressure, and excellent solubility in various organic solvents . This compound is widely used in various scientific and industrial applications due to its versatility and effectiveness.

Méthodes De Préparation

1-Hexadecyl-3-methylimidazolium chloride can be synthesized through a reaction between 1-hexadecylimidazole and methyl chloride . The reaction typically occurs under controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained. Industrial production methods often involve the use of large-scale reactors and purification processes to achieve high purity levels .

Analyse Des Réactions Chimiques

1-Hexadecyl-3-methylimidazolium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Catalytic Reactions: It is often used as a catalyst in organic synthesis, facilitating reactions such as hydrogenation and cyclization.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Properties of 1-Hexadecyl-3-methylimidazolium Chloride

- Chemical Formula : C22H45ClN2

- Molecular Weight : 379.05 g/mol

- Melting Point : 81-83 °C

- Solubility : Soluble in water, ethanol, and other organic solvents

- Thermal Stability : High thermal stability with low vapor pressure

These properties make HMIMCl a versatile compound suitable for various applications.

Catalysis

HMIMCl is widely used as a solvent and catalyst in organic synthesis, enhancing reaction rates and yields significantly.

Key Reactions:

- Heck Reaction : Utilized in carbon-carbon bond formation.

- Suzuki Coupling : Facilitates cross-coupling reactions between boronic acids and halides.

- Sonogashira Coupling : Used for the synthesis of alkynes from aryl halides.

Case Study:

A study demonstrated that HMIMCl improved the yield of biodiesel synthesis from various feedstocks, showcasing its potential as a green solvent in sustainable chemistry .

Material Science

In material science, HMIMCl is employed in the synthesis and modification of advanced materials, including polymers and nanoparticles.

Applications:

- Nanoparticle Synthesis : Acts as a stabilizing agent in the formation of metal nanoparticles.

- Polymer Modification : Enhances mechanical strength and thermal stability of polymers.

Data Table: Comparison of Material Properties

| Material Type | Property Enhanced | Method of Enhancement |

|---|---|---|

| Polymers | Mechanical Strength | Polymerization in HMIMCl |

| Nanoparticles | Stability | Surfactant-mediated synthesis |

Electrochemistry

HMIMCl serves as an effective electrolyte in electrochemical applications such as batteries and supercapacitors.

Benefits:

- Conductivity Improvement : Enhances ionic conductivity compared to traditional electrolytes.

- Stability : Maintains performance at elevated temperatures.

Case Study:

Research indicates that HMIMCl-based electrolytes exhibit improved efficiency in lithium-ion batteries, leading to longer cycle life and better energy density .

Biotechnology

In biotechnology, HMIMCl is utilized for its ability to stabilize biomolecules, making it valuable for various applications.

Applications:

- Protein Folding : Enhances the stability of proteins during folding processes.

- Enzyme Immobilization : Facilitates the immobilization of enzymes for biocatalysis.

- DNA Extraction : Used as a solvent for efficient extraction processes.

Data Table: Biotechnological Applications

Mécanisme D'action

The mechanism of action of 1-Hexadecyl-3-methylimidazolium chloride involves its interaction with various molecular targets and pathways. The compound’s ionic nature allows it to form strong electrostatic interactions with other molecules, facilitating its role as a catalyst and solvent . Additionally, its hydrophobic and hydrophilic properties enable it to interact with a wide range of substrates, enhancing its effectiveness in various applications .

Comparaison Avec Des Composés Similaires

1-Hexadecyl-3-methylimidazolium chloride is unique compared to other similar compounds due to its specific combination of properties, such as high thermal stability and low vapor pressure . Similar compounds include:

1-Hexyl-3-methylimidazolium chloride: This compound has a shorter alkyl chain, resulting in different solubility and thermal properties.

1-Octyl-3-methylimidazolium chloride: With an intermediate alkyl chain length, this compound exhibits properties between those of 1-Hexyl-3-methylimidazolium chloride and this compound.

These comparisons highlight the unique characteristics of this compound, making it a valuable compound in various scientific and industrial applications.

Activité Biologique

1-Hexadecyl-3-methylimidazolium chloride (C16MImCl) is an ionic liquid that has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This article explores its mechanisms of action, efficacy against pathogens, and potential applications in various fields.

Chemical Structure and Properties

C16MImCl is characterized by a long hydrophobic alkyl chain (hexadecyl) attached to a methylimidazolium cation. The ionic nature of this compound contributes to its solubility in polar solvents and its ability to interact with biological membranes.

Mechanisms of Biological Activity

The biological activity of C16MImCl can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic alkyl chain allows the compound to integrate into lipid membranes, causing disruption and increased permeability. This effect is particularly pronounced in microbial cells, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : C16MImCl has been shown to induce oxidative stress in cells, leading to mitochondrial dysfunction and apoptosis in susceptible organisms like Candida albicans .

- Biofilm Inhibition : The compound effectively prevents biofilm formation by pathogens, which is crucial for the treatment of persistent infections .

Efficacy Against Acanthamoeba spp.

Recent studies have demonstrated the amoebicidal activity of C16MImCl against Acanthamoeba cysts. In a study evaluating its effectiveness:

- Inactivation Concentrations :

- Comparison with Chlorhexidine : C16MImCl outperformed chlorhexidine, which showed no reduction in cyst viability at similar concentrations.

Antifungal Activity

C16MImCl exhibits significant antifungal properties, particularly against Candida albicans. Key findings include:

- Minimum Inhibitory Concentration (MIC) : The compound showed effective inhibition at concentrations ranging from 50 to 500 µg/mL .

- Mechanism of Action : It disrupts ergosterol synthesis and membrane integrity, leading to cell death .

Cytotoxicity Studies

While C16MImCl shows promising antimicrobial properties, its cytotoxicity towards human cells has also been evaluated:

- Cytotoxic Concentrations : The compound demonstrated biocompatibility at concentrations required for microbial inactivation (e.g., CC50 values of 16.42 µg/mL for 3T3 cells) .

- Impact on Human Cells : Studies indicate that while it is cytotoxic at higher concentrations, it remains safe for use at therapeutic levels .

Applications in Research and Industry

This compound has various applications:

- Contact Lens Disinfectant : Its efficacy against Acanthamoeba makes it a candidate for disinfectants used in contact lens care .

- Biomolecule Extraction : C16MImCl is utilized in the extraction and purification processes of proteins and nucleic acids due to its solvent properties .

- Antifungal Treatments : Given its strong antifungal activity, it may serve as an alternative therapeutic agent against resistant strains of fungi .

Summary Table of Biological Activities

| Activity Type | Target Organism | Effective Concentration | Mechanism of Action |

|---|---|---|---|

| Amoebicidal | Acanthamoeba spp. | 1.95 - 7.81 µg/mL | Membrane disruption |

| Antifungal | Candida albicans | 50 - 500 µg/mL | Membrane disruption, ROS generation |

| Cytotoxicity | Human cells (3T3) | >16.42 µg/mL | Cell membrane interaction |

Case Studies

- Study on Acanthamoeba spp. : This research highlighted the superior efficacy of C16MImCl over traditional disinfectants like chlorhexidine, demonstrating complete inactivation of cysts at low concentrations within a short exposure time .

- Antifungal Mechanism Study : A study focusing on Candida albicans revealed that C16MImCl not only inhibits growth but also disrupts biofilm formation, addressing a significant challenge in fungal infections .

Propriétés

IUPAC Name |

1-hexadecyl-3-methylimidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;/h18-20H,3-17H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPPLZJPPBIWRU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047923 | |

| Record name | 1-Hexadecyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61546-01-8 | |

| Record name | 1-HEXADECYL-3-METHYLIMIDAZOLIUM CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexadecyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexadecyl-3-methylimidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HEXADECYL-3-METHYLIMIDAZOLIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ4UWS7WUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-Hexadecyl-3-methylimidazolium chloride?

A1: this compound has the molecular formula C20H39ClN2 and a molecular weight of 343.01 g/mol.

Q2: How is the structure of this compound confirmed?

A2: Various spectroscopic techniques are employed to confirm its structure, including Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and X-ray diffraction (XRD). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: Is this compound stable at high temperatures?

A3: Yes, it exhibits good thermal stability, making it suitable for applications requiring elevated temperatures. [, , ]

Q4: How does the presence of water affect the behavior of this compound?

A4: this compound exhibits lyotropic liquid crystalline behavior in the presence of water, forming various self-assembled structures like micelles, hexagonal phases, and lamellar phases. [, , , , , , ]

Q5: Can this compound be used in catalysis?

A5: Yes, it has been explored as a template and structure-directing agent in the synthesis of various catalytic materials, including mesoporous silica and metal nanoparticles. [, , , , , ]

Q6: Does this compound influence the catalytic activity of supported metal nanoparticles?

A6: Research suggests that the presence of this compound can enhance the catalytic activity of supported metal nanoparticles, potentially due to its influence on nanoparticle size, morphology, and dispersion. [, , ]

Q7: Have computational methods been used to study this compound?

A7: Yes, molecular dynamics (MD) simulations have been employed to investigate the interactions of this compound with various materials, providing insights into its self-assembly behavior and intercalation mechanisms. [, ]

Q8: How does the alkyl chain length of imidazolium-based ionic liquids affect their self-assembly?

A8: Studies have shown that longer alkyl chains generally lead to the formation of more ordered and stable self-assembled structures in solution, such as larger micelles and more extensive liquid crystalline phases. [, , , ]

Q9: What strategies can be employed to improve the stability or performance of this compound in specific applications?

A9: Combining this compound with other components, like polymers or co-surfactants, can modify its properties and enhance its stability or performance in various applications. [, ]

Q10: Which analytical techniques are commonly used to characterize this compound and its self-assembled structures?

A10: Common techniques include:* Microscopy: Polarized optical microscopy (POM), transmission electron microscopy (TEM), and scanning electron microscopy (SEM) are used to visualize the morphology and size of self-assembled structures.* Scattering Techniques: Small-angle X-ray scattering (SAXS) and dynamic light scattering (DLS) provide information on the size, shape, and internal structure of aggregates.* Spectroscopy: UV-Vis and fluorescence spectroscopy are used to study the interactions of molecules with this compound aggregates.* Calorimetry: Isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC) are employed to investigate the thermodynamics of self-assembly and phase transitions.* Electrochemical Techniques: Conductivity measurements provide information about the critical micelle concentration (CMC) and counterion binding of this compound. [, , , , , , ]

Q11: What is the environmental impact of this compound?

A11: Research has indicated that this compound can exhibit toxicity to aquatic organisms, highlighting the need for responsible use and disposal practices. []

Q12: Are there alternative compounds with similar properties to this compound?

A12: Yes, other long-chain ionic liquids, such as those with different cationic head groups (e.g., pyrrolidinium) or anions, can exhibit similar self-assembly and application potential. [, ] Traditional cationic surfactants like cetyltrimethylammonium bromide (CTAB) are also considered alternatives depending on the specific application. []

Q13: What are the potential applications of this compound in drug delivery?

A13: The ability of this compound to form vesicles in aqueous solutions makes it a potential candidate for encapsulating and delivering drugs. Its interaction with cholesterol further suggests potential for applications related to cell membranes and drug delivery across biological barriers. []

Q14: How can this compound be used to combat microbial resistance?

A14: Research has shown this compound's efficacy in inactivating Acanthamoeba keratitis cysts, a resistant form of the parasite, highlighting its potential as a disinfectant for contact lenses and other surfaces prone to contamination. [] Additionally, its ability to disrupt biofilm formation by Candida species suggests potential applications in developing antimicrobial biomaterials and coatings for medical devices. []

Q15: How is this compound used in pre-concentration techniques for analytical chemistry?

A15: this compound acts as an efficient extracting phase in cloud point extraction (CPE), a pre-concentration technique used in analytical chemistry. This method allows for the determination of trace metals like nickel and cobalt in various samples, including environmental and pharmaceutical products. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.